molecular formula C16H13BrN2O3S2 B2950345 N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide CAS No. 886926-44-9

N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide

Cat. No.: B2950345
CAS No.: 886926-44-9
M. Wt: 425.32
InChI Key: VHEZPBVAZJGHPL-UHFFFAOYSA-N
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Description

N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a specialized benzothiazole derivative of significant interest in medicinal chemistry and neuroscience research. Its core structure is based on the N-(thiazol-2-yl)-benzamide scaffold, which has been identified as a novel class of selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the pentameric ligand-gated ion channel superfamily . Researchers can utilize this compound as a pharmacological tool to probe the physiological functions of ZAC, a receptor that is activated by zinc, copper, and protons, and is implicated in processes such as T-cell division, though its overall biological role remains poorly elucidated . The mechanism of action for this class of compounds is characterized as negative allosteric modulation. Evidence suggests that these analogs act in a largely non-competitive manner to inhibit Zn²⁺-induced ZAC signaling, likely by targeting the transmembrane and/or intracellular domains of the receptor, leading to a state-dependent channel block . The thiazole ring itself is a privileged structure in drug discovery, known for its widespread presence in molecules with diverse biological activities, making it a valuable scaffold for developing research compounds . This makes this compound a critical asset for researchers investigating ion channel pharmacology, the role of zinc in cellular signaling, and for the development of new therapeutic targets.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-3-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O3S2/c1-2-24(21,22)11-6-3-5-10(9-11)15(20)19-16-18-14-12(17)7-4-8-13(14)23-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHEZPBVAZJGHPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of 4-bromobenzo[d]thiazol-2-amine, which is then reacted with 3-(ethylsulfonyl)benzoyl chloride under appropriate conditions to form the desired benzamide derivative. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the benzothiazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The ethylsulfonyl group can be oxidized or reduced under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or meta-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents.

    Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of benzamide derivatives with biological targets, providing insights into their mechanisms of action.

Mechanism of Action

The mechanism of action of N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide involves its interaction with specific molecular targets. The bromobenzo[d]thiazolyl moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The ethylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs

Compound Name Core Scaffold Key Substituents Molecular Formula Molecular Weight (g/mol) Biological Relevance (if reported)
This compound (Target) Benzo[d]thiazole 4-Bromo, 3-ethylsulfonyl C₁₆H₁₃BrN₂O₃S₂ 425.3 Not explicitly reported in evidence
Compound 50 (N-(4-(4-bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide) Thiazole 4-(4-Bromophenyl), 4-(dimethylsulfamoyl) C₁₈H₁₇BrN₃O₃S₂ 485.4 NF-κB signal enhancement in TLR adjuvants
Compound 2D216 (N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide) Thiazole 4-(2,5-Dimethylphenyl), 4-(piperidinylsulfonyl) C₂₃H₂₆N₃O₃S₂ 480.6 NF-κB activation in adjuvant screens
4-(Diethylsulfamoyl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide Benzothiazole 4-Ethoxy, 3-propargyl, 4-(diethylsulfamoyl) C₂₂H₂₄N₃O₄S₂ 482.6 No biological data provided in evidence

Key Observations:

Core Scaffold Differences: The target compound features a benzo[d]thiazole core, while analogs like Compounds 50 and 2D216 utilize a simpler thiazole ring. The fused benzene ring in the target may enhance aromatic stacking interactions compared to non-fused thiazoles.

Substituent Effects: Bromine vs. Other Halogens/Substituents: The 4-bromo group in the target compound increases molecular weight and steric hindrance compared to non-halogenated analogs (e.g., Compound 2D216’s 2,5-dimethylphenyl group). Bromine’s electron-withdrawing nature may also stabilize the amide bond against hydrolysis. Sulfonyl Group Variations: The ethylsulfonyl group (–SO₂C₂H₅) in the target compound is less bulky than the dimethylsulfamoyl (–SO₂N(CH₃)₂) in Compound 50 or the diethylsulfamoyl (–SO₂N(C₂H₅)₂) in ’s compound . Smaller sulfonyl groups may improve membrane permeability.

Tautomerism and Stability :

  • highlights tautomerism in triazole derivatives, but the target compound’s benzo[d]thiazole core is less prone to such behavior. The absence of a thiol (–SH) group (as confirmed by IR in ) suggests greater stability compared to thiol-containing analogs.

Physicochemical and Functional Comparisons

Table 2: Property Comparisons

Property Target Compound Compound 50 Compound 2D216 Compound
Polarity Moderate (ethylsulfonyl) High (dimethylsulfamoyl) High (piperidinylsulfonyl) High (diethylsulfamoyl)
Solubility Likely moderate in DMSO Likely high in polar solvents Moderate (bulky piperidine) Low (propargyl group adds lipophilicity)
Electron Effects Strong EWG (bromo + sulfonyl) Moderate EWG (sulfamoyl) Moderate EWG (sulfonyl + methyl) Moderate EWG (sulfamoyl + ethoxy)

Functional Implications:

  • Biological Activity : Compounds 50 and 2D216 were identified as NF-κB activators in adjuvant screens, suggesting that sulfonamide-substituted thiazoles/benzamides may interact with Toll-like receptor (TLR) pathways. The target compound’s bromine and ethylsulfonyl groups could modulate similar pathways but with distinct potency or selectivity.
  • Synthetic Accessibility : The target compound’s synthesis likely involves bromination of benzo[d]thiazole precursors followed by sulfonation and amide coupling, whereas details triazole synthesis via Friedel-Crafts and nucleophilic addition steps.

Biological Activity

N-(4-bromobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Synthesis of the Compound

The synthesis of this compound typically involves several steps:

  • Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving 2-aminothiophenol and appropriate aldehydes or ketones under acidic conditions.
  • Introduction of the Ethylsulfonyl Group : The ethylsulfonyl moiety is introduced by reacting the benzothiazole derivative with ethylsulfonyl chloride in the presence of a base like triethylamine.

Antimicrobial Activity

Research has shown that compounds containing the benzothiazole nucleus exhibit notable antimicrobial properties. For instance, studies have demonstrated that derivatives of benzothiazole, including those similar to this compound, possess significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal species. The mechanism often involves the inhibition of bacterial lipid biosynthesis, which is crucial for cell membrane integrity .

Table 1: Antimicrobial Activity Against Various Pathogens

CompoundTarget OrganismActivity (MIC µg/mL)
AStaphylococcus aureus8
BE. coli16
CCandida albicans32

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines, including estrogen receptor-positive breast cancer cells (MCF7). The mechanism involves apoptosis induction and cell cycle arrest, which are critical for inhibiting cancer cell proliferation .

Case Study: Anticancer Screening Results

In a study assessing the anticancer potential of benzothiazole derivatives, this compound was found to significantly inhibit the proliferation of MCF7 cells at concentrations as low as 1 µM, demonstrating an IC50 value comparable to established chemotherapeutics .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound acts as a monoamine oxidase inhibitor, which is relevant for neurodegenerative disorders. By binding to the active site of monoamine oxidase, it prevents neurotransmitter degradation, thereby enhancing neurotransmitter levels in the brain .
  • Cellular Pathway Modulation : Its anticancer effects are linked to the modulation of key signaling pathways such as AKT and ERK, which are involved in cell survival and proliferation .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Toxicological assessments reveal a low toxicity profile in preliminary studies, making it a promising candidate for further development as a therapeutic agent .

Q & A

Q. How should researchers design experiments to differentiate between on-target and off-target effects in cellular assays?

  • Methodological Answer : Employ CRISPR knockouts or siRNA silencing of the putative target protein. Pair with negative controls (e.g., scrambled siRNA) and rescue experiments (reintroducing the target gene). Off-target profiling via kinome-wide selectivity screens (e.g., Eurofins KinomeScan) adds rigor .

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